molecular formula C23H34N4O7S B15020086 N-(tert-butoxycarbonyl)glycylglycylphenylalanylmethionine

N-(tert-butoxycarbonyl)glycylglycylphenylalanylmethionine

Cat. No.: B15020086
M. Wt: 510.6 g/mol
InChI Key: NNLKEHUYJJNWCG-UHFFFAOYSA-N
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Description

2-{2-[2-(2-{[(TERT-BUTOXY)CARBONYL]AMINO}ACETAMIDO)ACETAMIDO]-3-PHENYLPROPANAMIDO}-4-(METHYLSULFANYL)BUTANOIC ACID is a complex organic compound characterized by its intricate structure and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[2-(2-{[(TERT-BUTOXY)CARBONYL]AMINO}ACETAMIDO)ACETAMIDO]-3-PHENYLPROPANAMIDO}-4-(METHYLSULFANYL)BUTANOIC ACID involves multiple steps, each requiring specific reagents and conditions. One common approach includes the use of tert-butoxycarbonyl (Boc) as a protecting group for amino acids. The synthesis typically starts with the protection of amino groups using Boc anhydride, followed by sequential coupling reactions with other protected amino acids and functional groups. The final deprotection step yields the target compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive coupling and deprotection steps efficiently, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification .

Chemical Reactions Analysis

Types of Reactions

2-{2-[2-(2-{[(TERT-BUTOXY)CARBONYL]AMINO}ACETAMIDO)ACETAMIDO]-3-PHENYLPROPANAMIDO}-4-(METHYLSULFANYL)BUTANOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while reduction of carbonyl groups results in alcohols .

Scientific Research Applications

2-{2-[2-(2-{[(TERT-BUTOXY)CARBONYL]AMINO}ACETAMIDO)ACETAMIDO]-3-PHENYLPROPANAMIDO}-4-(METHYLSULFANYL)BUTANOIC ACID has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in protein and peptide research.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{2-[2-(2-{[(TERT-BUTOXY)CARBONYL]AMINO}ACETAMIDO)ACETAMIDO]-3-PHENYLPROPANAMIDO}-4-(METHYLSULFANYL)BUTANOIC ACID involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(tert-But-oxy-carbonyl-amino)-oxy]acetic acid
  • (S)-2- (2- ((tert-Butoxycarbonyl)amino)-3- (1-trityl-1H-imidazol-4-yl)propanamido)-2-methylpropanoic acid
  • N-(tert-Butoxycarbonyl)ethanolamine

Uniqueness

Its structure allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields .

Properties

Molecular Formula

C23H34N4O7S

Molecular Weight

510.6 g/mol

IUPAC Name

2-[[2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C23H34N4O7S/c1-23(2,3)34-22(33)25-13-18(28)24-14-19(29)26-17(12-15-8-6-5-7-9-15)20(30)27-16(21(31)32)10-11-35-4/h5-9,16-17H,10-14H2,1-4H3,(H,24,28)(H,25,33)(H,26,29)(H,27,30)(H,31,32)

InChI Key

NNLKEHUYJJNWCG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)O

Origin of Product

United States

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